Acetamide-d5
Overview
Description
Acetamide-d5 is a deuterated form of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid and has a wide range of applications in various fields, including organic synthesis and pharmaceuticals. The deuterated form implies that the hydrogen atoms (protons) are replaced with deuterium, an isotope of hydrogen, which can be useful in various types of spectroscopic studies.
Synthesis Analysis
The synthesis of acetamide derivatives has been explored in several studies. For instance, a facile method for synthesizing 3-acetamido-5-acetylfuran from N-acetyl-D-glucosamine using commercially available aluminum salts has been reported, which could potentially be adapted for the synthesis of deuterated acetamides . Additionally, the synthesis of acetamide derivatives with potential analgesic activities has been investigated, where acetamide derivatives were obtained through nucleophilic substitution reactions . These methods could be relevant for the synthesis of Acetamide-d5 by incorporating deuterium at appropriate steps.
Molecular Structure Analysis
The molecular structure of acetamide has been studied extensively. Gas electron diffraction studies have provided bond distances and angles for acetamide, which include C–C, C–N, C=O, and N–H bond lengths, as well as the angles formed between these bonds 10. These structural parameters are crucial for understanding the behavior of acetamide and its deuterated form in various environments.
Chemical Reactions Analysis
Acetamide is involved in various chemical reactions. For example, the reaction of hydrogen atoms with acetamide in a para-hydrogen matrix has been studied, leading to the formation of the 2-amino-2-oxoethyl radical and subsequent photolysis to form ketene . This indicates that acetamide can participate in hydrogen abstraction reactions, which could be relevant for the chemical behavior of Acetamide-d5.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide have been characterized through thermodynamic studies, which include phase behavior, vapor pressure measurements, and heat capacities of liquid and crystalline phases . The interaction of acetamide with water molecules has also been analyzed, revealing the structure of hydrogen-bonded complexes and providing insights into the hydrogen bonding capabilities of acetamide . Additionally, the liquid structure of acetamide has been described using x-ray scattering, which found an average of two H-bonds per molecule . These studies contribute to a comprehensive understanding of the physical and chemical properties of acetamide, which can be extrapolated to its deuterated counterpart.
Scientific Research Applications
Bilirubin Estimation
Acetamide has been utilized as an accelerator in the reaction between free bilirubin and diazotized sulfanilic acid, leading to a simple, sensitive, and linear method for serum bilirubin estimation. This method does not require excessive dilution or protein precipitation, making it efficient for clinical chemistry (Boutwell, 1964).
Biological Effects and Solvent Properties
Acetamide and its derivatives, particularly DMAC and DMF, have been extensively studied for their solvent properties and biological effects. These compounds are rapidly absorbed through biological membranes and metabolized, indicating a primary target organ of the liver in cases of acute high-level exposure. They also exhibit embryotoxicity at high doses and potential as a cancer chemotherapeutic agent (Kennedy, 1986).
Hindered Internal Rotation and Intermolecular Interactions
Studies on (15N)acetamide in various solvents have provided insights into the hindered rotation about the central CN bond and intermolecular interactions. These studies are important for understanding solvent-amide and amide-amide specific hydrogen bonding interactions (Umemoto & Ouchi, 1981).
Thermal Properties
Research has been conducted on the thermal properties of acetamide, showing its potential as a latent heat storage material. This is significant for applications in energy storage and thermal management (Emons, Naumann, Jahn, & Flammersheim, 1986).
Thermodynamic Study
An extensive thermodynamic study of acetamide and its derivatives has been presented, focusing on phase behavior, vapor pressures, and heat capacities. This is crucial for understanding the molecular interactions and thermodynamic properties of these compounds (Štejfa et al., 2020).
Acetamide in Interstellar Medium
The formation of acetamide in the interstellar medium, being a precursor for amino acids, has been studied. This research is key in astrochemistry and understanding chemical processes in space (Foo et al., 2018).
Exposure Assessment in Food
Studies on the exposure of acetamide in various food products, such as milk, beef, and coffee, have been conducted. This is important for understanding the levels of acetamide in our diet and its potential health implications (Vismeh et al., 2017).
Protonation in Superacidic Solutions
Research on the protonation of acetamide in superacidic solutions has been done, providing insights into chemical structures and molecular interactions. This is beneficial for understanding the behavior of acetamide under extreme conditions (Axhausen et al., 2013).
Palladium-Catalyzed C-C-Coupling Reactions
Acetamide group's role in regioselective oxidative ortho-C-H activation reactions, like Pd-catalyzed acylation, highlights its utility in organic chemistry and synthesis (Schmidt et al., 2015).
Drug Substance Analysis
Acetamide's role in the analysis of pharmaceutical drug substances has been studied, demonstrating its importance in the quality control of medicinal products (Rajana et al., 2019).
Thermal Stability in Energy Storage
The thermal stability of acetamide and its suitability as a phase change material (PCM) for latent heat storage systems have been explored. This is particularly significant for sustainable energy applications (Brahma, Narzary, & Baruah, 2020).
Hepatitis C Virus Inhibition
Acetamide derivatives have been identified as inhibitors of the hepatitis C virus, showcasing its potential in antiviral research and therapy (Beaulieu et al., 2010).
Electrochemical Study in Pharmaceuticals
The use of acetamide in the electrochemical study and analysis of pharmaceutical formulations, specifically paracetamol, has been researched, underlining its role in analytical chemistry (Fanjul-Bolado et al., 2009).
Effect on Memory and Glutamatergic System
Studies on the impact of Acetamiprid, a derivative of acetamide, on spatial memory and the hippocampal glutamatergic system have been conducted, highlighting its neurological effects (Shamsi et al., 2021).
Risk Assessment in Food Contamination
Toxicogenomic approaches have been used for risk assessment of acetamide as a food contaminant, important for food safety and public health (Nault et al., 2019).
Industrial-Level Production of D-(−)-Acetoin
Systematic metabolic engineering of Corynebacterium glutamicum for the production of D-(−)-acetoin, a high-value-added industrial product, has been explored. This is significant for biotechnological applications and green chemistry (Mao et al., 2017).
Analgesic Activity of Derivatives
Research on the synthesis and analgesic activity of acetamide derivatives provides insights into their potential use in pain management and pharmaceutical development (Kaplancıklı et al., 2012).
Environmental Toxicology Update
An update on the biological effects and environmental toxicology of acetamide and its derivatives has been published, important for understanding their impact on environmental health (Kennedy, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N,2,2,2-pentadeuterioacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-OMNVKBNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583752 | |
Record name | (~2~H_5_)Acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide-d5 | |
CAS RN |
33675-83-1 | |
Record name | (~2~H_5_)Acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.